molecular formula C11H15ClO B14729000 Phenol, 4-chloro-2-pentyl- CAS No. 13081-16-8

Phenol, 4-chloro-2-pentyl-

Cat. No.: B14729000
CAS No.: 13081-16-8
M. Wt: 198.69 g/mol
InChI Key: FJTSMZVGLUHJJK-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2-pentyl-, also known as 2-chloro-4-(tert-pentyl)phenol, is an organic compound with the molecular formula C11H15ClO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a chlorine atom, and the hydrogen atom in the ortho position is replaced by a pentyl group. This compound is known for its antiseptic and disinfectant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-chloro-2-pentyl- can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of 4-chlorophenol with a pentyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of phenol, 4-chloro-2-pentyl- often involves the chlorination of 4-pentylphenol. This process is typically carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-chloro-2-pentyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies related to its antiseptic and disinfectant properties.

    Medicine: Investigated for its potential use in antimicrobial formulations.

    Industry: Utilized in the manufacture of disinfectants and preservatives.

Mechanism of Action

The mechanism of action of phenol, 4-chloro-2-pentyl- involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. When used in high concentrations, it can produce chemical neurolysis by affecting nerve fibers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-chloro-2-pentyl- is unique due to the presence of both the chlorine atom and the pentyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its antiseptic and disinfectant efficacy compared to its analogs .

Properties

CAS No.

13081-16-8

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-chloro-2-pentylphenol

InChI

InChI=1S/C11H15ClO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3

InChI Key

FJTSMZVGLUHJJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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